tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate
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Overview
Description
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an oxan-3-yl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloroform to obtain an intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of specific reagents such as triphenylmethyl chloride, hydrogen peroxide, and sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new carbamate derivatives with different functional groups.
Scientific Research Applications
tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or proteins, depending on its chemical structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate include:
- tert-Butyl carbamate
- tert-Butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate
- tert-Butyl N-[3-(oxan-4-yl)pyrrolidin-3-yl]methylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to other carbamates. Its oxan-3-yl moiety and the presence of a tert-butyl group contribute to its stability and versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxan-3-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-10(7-14)9-5-4-6-16-8-9/h7,9-10H,4-6,8H2,1-3H3,(H,13,15) |
InChI Key |
IJUYVKUHLQUYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C=O)C1CCCOC1 |
Origin of Product |
United States |
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